molecular formula C11H7BrClN3O2S B2887632 5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide CAS No. 866014-59-7

5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide

Cat. No. B2887632
M. Wt: 360.61
InChI Key: AYOQCKAVZHDRKS-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The structure can give insights into the functional groups present in the compound and its potential reactivity .


Molecular Structure Analysis

Analyzing the molecular structure of a compound involves understanding the arrangement of atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include substitution reactions, addition reactions, and redox reactions, among others .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability under various conditions. The compound’s reactivity and interactions with other substances are also considered .

Scientific Research Applications

Synthesis and Characterization

5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide and related compounds are synthesized and characterized to explore their potential applications in various fields, including material science and drug development. For example, the synthesis and characterization of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide (a compound with a similar structure) and its metal complexes have been studied for their potential in thermal decomposition, antioxidant, and antitumor activities. These compounds are characterized using techniques such as elemental analysis, FT-IR, 1H NMR, and HR-MS methods, with the structures being confirmed through single-crystal X-ray diffraction techniques (Yeşilkaynak et al., 2017).

Antiprotozoal and Antimicrobial Applications

Research into the bioactivity of related furan derivatives indicates their potential use as antiprotozoal and antimicrobial agents. Compounds structurally similar to 5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide have shown promise in treating diseases caused by protozoa and various microbial infections. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized through a process involving bromination of furan derivatives, exhibited significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Safety And Hazards

Safety data typically includes information on the compound’s toxicity, flammability, and environmental impact. Proper handling, storage, and disposal procedures are also important .

Future Directions

Future directions could involve optimizing the synthesis process, finding new applications for the compound, or studying its behavior under different conditions .

properties

IUPAC Name

5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClN3O2S/c12-8-4-3-7(18-8)10(17)16-11(19)15-6-2-1-5-14-9(6)13/h1-5H,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOQCKAVZHDRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide

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